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Compound of Interest

Compound Name: 3-Isopropenylcyclohexanone

Cat. No.: B15486952 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed structural analysis of 3-Isopropenylcyclohexanone, a

substituted cyclohexanone derivative of interest in organic synthesis and medicinal chemistry.

Due to the limited availability of direct experimental spectroscopic data in public literature, this

report combines predicted data from computational models with analysis of closely related

compounds to elucidate its structural features. This document offers a comprehensive overview

of its molecular structure, predicted spectroscopic characteristics, and standard experimental

protocols for its analysis, serving as a valuable resource for researchers in the field.

Introduction
3-Isopropenylcyclohexanone is a ketone with a molecular formula of C₉H₁₄O. Its structure

consists of a cyclohexanone ring substituted with an isopropenyl group at the third position.

This molecule is a structural isomer of the more commonly cited 4-Isopropenylcyclohexanone.

The presence of both a carbonyl group and a carbon-carbon double bond makes it a versatile

synthon for various organic transformations. A thorough understanding of its structure is

paramount for its application in synthetic chemistry and drug design.
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The fundamental properties of 3-Isopropenylcyclohexanone are summarized in the table

below.

Property Value

Molecular Formula C₉H₁₄O

Molecular Weight 138.21 g/mol

IUPAC Name 3-(prop-1-en-2-yl)cyclohexan-1-one

Canonical SMILES CC(=C)C1CC(=O)CCC1

InChI Key N/A (Not readily available)

Predicted Spectroscopic Data
In the absence of published experimental spectra, the following data has been generated using

validated computational prediction tools. These predictions provide a foundational

understanding of the expected spectroscopic behavior of 3-Isopropenylcyclohexanone.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 3-Isopropenylcyclohexanone in CDCl₃ is expected to

show distinct signals for the protons of the cyclohexanone ring and the isopropenyl group.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.8 - 4.9 br s 2H Vinylic protons (=CH₂)

~2.0 - 2.5 m 5H
Protons on C2, C6,

and C3

~1.7 s 3H Methyl protons (-CH₃)

~1.5 - 1.9 m 4H Protons on C4 and C5

Predicted ¹³C NMR Data
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The predicted ¹³C NMR spectrum in CDCl₃ will reflect the different carbon environments within

the molecule.

Chemical Shift (ppm) Assignment

~211 C=O (C1)

~145 Quaternary C (=C)

~112 =CH₂

~45 - 50 C3

~40 - 45 C2, C6

~20 - 30 C4, C5

~20 -CH₃

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is predicted to show characteristic absorption bands for the ketone and

alkene functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~2930 - 2850 Medium C-H (alkane) stretching

~1715 Strong C=O (ketone) stretching

~1645 Medium C=C (alkene) stretching

~890 Strong
=C-H (alkene) bending (out-of-

plane)

Predicted Mass Spectrometry Data
The electron ionization mass spectrum is expected to show a molecular ion peak and

characteristic fragmentation patterns.
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m/z Relative Intensity Assignment

138 Moderate [M]⁺ (Molecular ion)

123 Moderate [M - CH₃]⁺

95 Strong
[M - C₃H₅]⁺ (Loss of

isopropenyl group)

67 Strong Further fragmentation

41 Strong [C₃H₅]⁺ (Isopropenyl cation)

Experimental Protocols
The following are detailed, standard methodologies for the key experiments that would be used

to characterize 3-Isopropenylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse (zg30).

Acquisition time: ~3-4 seconds.

Relaxation delay: 2 seconds.

Number of scans: 16-32.

Spectral width: 0-12 ppm.
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¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled (zgpg30).

Acquisition time: ~1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more, depending on sample concentration.

Spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) salt plates.

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform)

and place it in a solution cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the empty sample holder (or solvent) should be recorded and

subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample

into a GC equipped with a suitable capillary column (e.g., DB-5ms). The GC will separate

the components before they enter the mass spectrometer.

Direct Infusion: Introduce a dilute solution of the sample directly into the ion source via a

syringe pump.

Ionization Method: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Parameters:

Mass range: m/z 40-400.

Scan speed: 1000-2000 amu/s.

Visualization of Structural Analysis Workflow
The logical workflow for the structural elucidation of 3-Isopropenylcyclohexanone, integrating

various analytical techniques, is depicted below.

Molecular Formula
C₉H₁₄O

Mass Spectrometry (MS)
- Molecular Ion Peak (m/z 138)

- Fragmentation Pattern

Infrared (IR) Spectroscopy
- C=O stretch (~1715 cm⁻¹)
- C=C stretch (~1645 cm⁻¹)

¹H NMR Spectroscopy
- Vinylic, Aliphatic, Methyl Protons
- Chemical Shifts & Multiplicities

¹³C NMR Spectroscopy
- Carbonyl, Alkene, Alkane Carbons

- Chemical Shifts

Confirmed Structure
3-Isopropenylcyclohexanone
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Click to download full resolution via product page

Structural elucidation workflow for 3-Isopropenylcyclohexanone.

Conclusion
This technical guide provides a foundational structural analysis of 3-
Isopropenylcyclohexanone based on predicted spectroscopic data. The presented tables of

predicted NMR, IR, and MS data, along with standardized experimental protocols, offer a

comprehensive starting point for researchers working with this compound. The provided

workflow diagram illustrates the logical integration of these techniques for structural

confirmation. While predicted data is a valuable tool, experimental verification remains the gold

standard for unequivocal structure determination. This guide is intended to facilitate further

research and application of 3-Isopropenylcyclohexanone in various scientific endeavors.

To cite this document: BenchChem. [Structural Analysis of 3-Isopropenylcyclohexanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486952#3-isopropenylcyclohexanone-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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